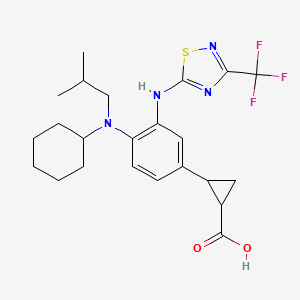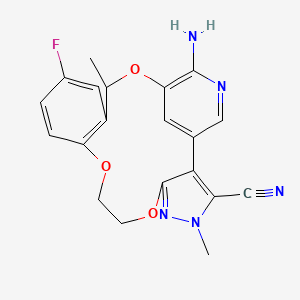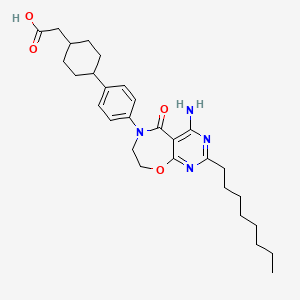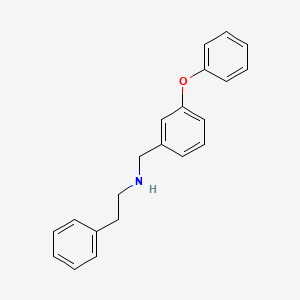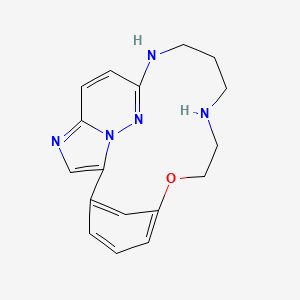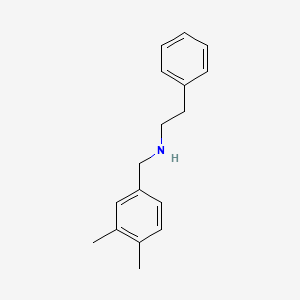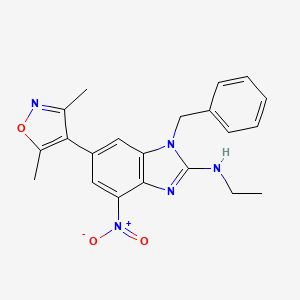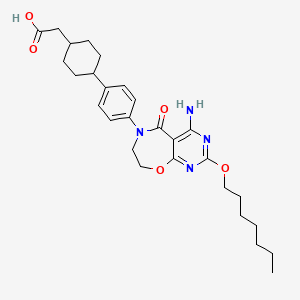![molecular formula C22H16F3N5O3 B10833702 4-Amino-6-(1-(3-(trifluoromethoxy)phenyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B10833702.png)
4-Amino-6-(1-(3-(trifluoromethoxy)phenyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactam derivative 3 is a member of the lactam family, which are cyclic amides. Lactams are categorized by the size of their ring structure, with β-lactams being the most well-known due to their presence in antibiotics like penicillins and cephalosporins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lactam derivative 3 typically involves cyclization reactions. One common method is the Staudinger reaction, which involves the [2+2] cycloaddition of ketenes with imines . This reaction is highly stereoselective and can be fine-tuned to produce the desired isomer of the lactam derivative.
Industrial Production Methods
Industrial production of lactam derivatives often involves large-scale cyclization reactions under controlled conditions. The use of catalysts and specific solvents can enhance the yield and purity of the product. For example, the use of dichloromethane or acetonitrile as solvents has been shown to be effective in producing high-quality β-lactam derivatives .
Chemical Reactions Analysis
Types of Reactions
Lactam derivative 3 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving lactam derivative 3 often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lactam derivative 3 can produce a variety of oxidized products, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
Lactam derivative 3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful tool for studying enzyme interactions and protein folding.
Mechanism of Action
The mechanism of action of lactam derivative 3 involves its interaction with specific molecular targets. For example, in the case of β-lactam antibiotics, the compound targets penicillin-binding proteins, disrupting the synthesis of bacterial cell walls . This leads to the eventual death of the bacterial cell. The exact molecular pathways can vary depending on the specific structure of the lactam derivative .
Comparison with Similar Compounds
Lactam derivative 3 can be compared with other similar compounds, such as:
β-lactams: These include penicillins and cephalosporins, which are well-known for their antibiotic properties.
γ-lactams: These compounds have a five-membered ring and are used in different applications compared to β-lactams.
δ-lactams: These have a six-membered ring and are often used in the synthesis of more complex molecules.
Lactam derivative 3 is unique due to its specific ring structure and the functional groups attached to it, which can significantly influence its reactivity and applications .
Properties
Molecular Formula |
C22H16F3N5O3 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
4-amino-6-[1-[3-(trifluoromethoxy)phenyl]indol-5-yl]-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one |
InChI |
InChI=1S/C22H16F3N5O3/c23-22(24,25)33-16-3-1-2-14(11-16)29-7-6-13-10-15(4-5-17(13)29)30-8-9-32-20-18(21(30)31)19(26)27-12-28-20/h1-7,10-12H,8-9H2,(H2,26,27,28) |
InChI Key |
QBBURCWZLKKIPV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC=NC(=C2C(=O)N1C3=CC4=C(C=C3)N(C=C4)C5=CC(=CC=C5)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


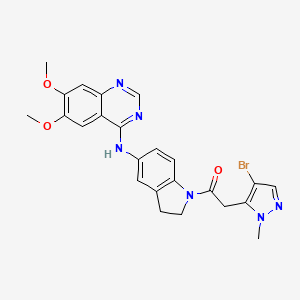

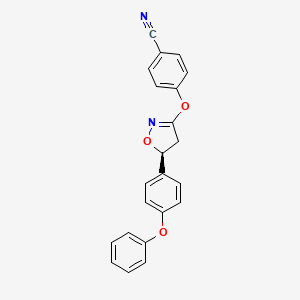
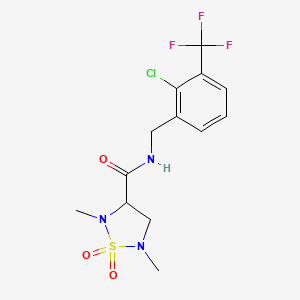
![4-(1,1-Difluoro-2-[6-fluoro-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol](/img/structure/B10833660.png)
